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Compound of Interest

Compound Name: DOV-216,303

Cat. No.: B15616902

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of the pharmacokinetic profile of DOV-216,303, a triple reuptake

inhibitor. This document summarizes key pharmacokinetic parameters in both human and
preclinical models and offers insights into its mechanism of action. Due to the limited availability
of public data, this guide will focus on the parent compound, as there is no substantive
information on the pharmacokinetics of its metabolites.

Executive Summary

DOV-216,303 is a triple reuptake inhibitor that blocks the transporters for serotonin (SERT),
norepinephrine (NET), and dopamine (DAT).[1] Preclinical and clinical studies have
demonstrated its potential as an antidepressant.[2][3] This guide synthesizes the available
pharmacokinetic data for DOV-216,303, offering a comparative perspective. A notable gap in
the current literature is the absence of pharmacokinetic data for the metabolites of DOV-
216,303.

Pharmacokinetic Profile of DOV-216,303

The pharmacokinetic properties of DOV-216,303 have been evaluated in both human and
preclinical species. The available data from key studies are summarized below.

Human Pharmacokinetics
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A study in human volunteers provides the most comprehensive pharmacokinetic data for DOV-
216,303.[4] The key findings from single and multiple oral dose administrations are presented
in Table 1.

Table 1: Pharmacokinetic Parameters of DOV-216,303 in Humans Following Oral
Administration[4]

Multiple Dose (50-100

Parameter Single Dose (5-150 mg)
mgl/day for 10 days)
Tmax (hours) 0.7-1.2 Not Reported
t1/2 (hours) 3.3-4.4 Not Reported
] No remarkable difference from
Cmax Dose-proportional
Day 1
) No remarkable difference from
AUC Dose-proportional

Day 1

o Absorption: DOV-216,303 is rapidly absorbed following oral administration, with time to
maximum plasma concentration (Tmax) occurring within approximately 1 to 1.2 hours.[4]

e Elimination: The compound has a relatively short elimination half-life (t1/2) of 3.3 to 4.4
hours.[4]

e Dose Proportionality: Both the maximum plasma concentration (Cmax) and the area under
the plasma concentration-time curve (AUC) were found to be dose-proportional, indicating
linear pharmacokinetics within the tested dose range.[4]

o Steady State: In a multiple-dose regimen, no significant accumulation was observed, with
Cmax and AUC values on day 10 being comparable to those on day 1.[4]

Preclinical Pharmacokinetics

Preclinical studies in rats provide additional insights into the pharmacokinetic profile of DOV-
216,303, particularly concerning its distribution to the central nervous system.
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A microdialysis study in olfactory bulbectomized rats investigated the brain and plasma
concentrations of DOV-216,303 after acute and chronic administration.[5] A key finding was
that after chronic administration, both brain and plasma concentrations of DOV-216,303 were
significantly lower compared to acute administration, suggesting potential pharmacokinetic
adaptations with repeated dosing in this animal model.[5] Interestingly, 24 hours after the last
dose in the chronic treatment regimen, DOV-216,303 was no longer detectable in either plasma
or the brain.[5]

Comparative Pharmacokinetics

Direct comparative pharmacokinetic studies between DOV-216,303 and other triple reuptake
inhibitors are not readily available in the public domain. However, a high-level comparison can
be made with other classes of antidepressants, such as Selective Serotonin Reuptake
Inhibitors (SSRISs).

Table 2: General Pharmacokinetic Comparison of DOV-216,303 and SSRIs

SSRiIs (e.g., Citalopram,

Parameter DOV-216,303 .
Fluoxetine)
) ) Triple Reuptake Inhibitor Selective Serotonin Reuptake
Mechanism of Action o
(SERT, NET, DAT)[1] Inhibitor (SERT)

Generally longer and variable

(e.g., Citalopram: ~35 hours,
Half-life (t1/2) Short (3.3 - 4.4 hours)[4] Fluoxetine: 1-3 days for parent

drug, 4-16 days for active

metabolite)

o Often have active metabolites
] Pharmacokinetic data not ) ]
Metabolites ) with long half-lives (e.g.,
available )
Norfluoxetine)

The shorter half-life of DOV-216,303 compared to many SSRIs suggests that it would be
cleared from the body more rapidly and might require more frequent dosing to maintain
therapeutic concentrations.[4][6]
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Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain.
The following is a summary of the methodologies based on the available information.

Human Pharmacokinetic Study (Beer et al., 2004)

o Study Design: A single-center, double-blind, placebo-controlled, ascending single- and
multiple-dose study in healthy male volunteers.[4]

e Drug Administration: Single oral doses of 5, 10, 25, 50, 100, and 150 mg of DOV-216,303 or
placebo. Multiple oral doses of 50, 75, or 100 mg total daily dose of DOV-216,303 or placebo
for 10 days.[4]

o Sample Collection: Blood samples were collected at predefined time points after drug
administration to determine plasma concentrations of DOV-216,303.

» Analytical Method: Specific details of the analytical method used for the quantification of
DOV-216,303 in plasma are not provided in the abstract.

Preclinical Microdialysis Study (Prins et al., 2010)

e Animal Model: Olfactory bulbectomized (OBX) rats, an animal model of depression.[5]
e Drug Administration: Acute and chronic administration of DOV-216,303.

e Methodology: In vivo microdialysis was used to measure extracellular concentrations of
DOV-216,303 in the prefrontal cortex and dorsal hippocampus, as well as in plasma.[5]
Microdialysis is a technique that allows for the sampling of extracellular fluid from tissues in
living animals.[7][8] A probe with a semi-permeable membrane is inserted into the tissue of
interest, and a perfusion fluid is slowly passed through the probe.[7] Small molecules, such
as DOV-216,303, diffuse across the membrane into the perfusion fluid, which is then
collected and analyzed.[7]

» Analytical Method: The specific analytical method for quantifying DOV-216,303 in the
dialysate and plasma is not detailed in the abstract.
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Signaling Pathway and Experimental Workflow

The primary mechanism of action of DOV-216,303 is the inhibition of the serotonin,
norepinephrine, and dopamine transporters. The following diagrams illustrate this mechanism
and a typical experimental workflow for assessing its effects.
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Caption: Mechanism of action of DOV-216,303.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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